

Spectroscopic data (NMR, IR, Mass) for 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B020821

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-Hydroxy-4-nitrobenzaldehyde**

This document provides a comprehensive analysis of the spectroscopic data for **2-Hydroxy-4-nitrobenzaldehyde** (CAS No. 2460-58-4), a key intermediate in organic synthesis and drug development. As researchers and professionals in the field, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This guide moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established chemical principles.

Molecular Architecture and Electronic Landscape

2-Hydroxy-4-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_7H_5NO_4$.^{[1][2][3]} Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a nitro (-NO₂) group, and an aldehyde (-CHO) group.

The positioning of these groups dictates the molecule's electronic properties and, consequently, its spectroscopic behavior.

- Hydroxyl Group (-OH) at C2: An activating, ortho, para-directing group that donates electron density to the ring via resonance.

- Aldehyde Group (-CHO) at C1: A deactivating, meta-directing group that withdraws electron density through both inductive and resonance effects.
- Nitro Group (-NO₂) at C4: A strongly deactivating, meta-directing group that significantly withdraws electron density from the ring via resonance and induction.

The interplay of these competing electronic effects creates a unique "fingerprint" across various spectroscopic techniques.

Figure 1: Structure of **2-Hydroxy-4-nitrobenzaldehyde** with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The choice of solvent is critical, especially for observing labile protons like the phenolic -OH. Solvents like DMSO-d₆ are excellent hydrogen bond acceptors, which slows down the proton exchange rate and often results in sharper, more observable -OH signals compared to solvents like CDCl₃.^{[4][5][6]}

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the aldehydic, phenolic, and aromatic protons. The strong electron-withdrawing nature of the nitro and aldehyde groups shifts the aromatic protons downfield.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-OH	~11.0 - 11.5	Broad Singlet	-	1H
-CHO	~10.3	Singlet	-	1H
H3	~8.1	Doublet	~2.0	1H
H5	~8.3	Doublet of Doublets	~8.5, ~2.0	1H
H6	~7.2	Doublet	~8.5	1H

(Note: Data are typical values and may vary slightly based on solvent and concentration.

Data synthesized from spectral prediction and available data for analogous compounds.)^[7]

[\[8\]](#)

Expert Interpretation:

- Phenolic Proton (-OH): The highly deshielded signal around 11 ppm is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This broadness is typical for exchangeable protons.^{[4][9]}
- Aldehydic Proton (-CHO): The singlet at ~10.3 ppm is a classic indicator of an aldehyde proton. Its downfield position is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.

- Aromatic Protons (H3, H5, H6):

- H5: This proton is positioned between two electron-withdrawing groups (-CHO and -NO₂), making it the most deshielded of the aromatic protons. It appears as a doublet of doublets due to coupling with both H6 (ortho-coupling, J ≈ 8.5 Hz) and H3 (meta-coupling, J ≈ 2.0 Hz).
- H3: This proton is ortho to the strong electron-withdrawing nitro group, leading to a significant downfield shift. It shows only meta-coupling to H5, resulting in a doublet.
- H6: This proton is ortho to the hydroxyl group (electron-donating), placing it at the most upfield position among the aromatic signals. It exhibits ortho-coupling with H5, appearing as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton. The chemical shifts are heavily influenced by the attached functional groups.

Carbon Assignment	Chemical Shift (δ, ppm)
C1 (-CHO)	~190
C2 (-OH)	~160
C3	~118
C4 (-NO ₂)	~150
C5	~130
C6	~120
C=O (Aldehyde)	~195

(Note: Data are predicted values based on established substituent effects and data for similar compounds like 4-Hydroxy-3-nitrobenzaldehyde.)[\[10\]](#)

Expert Interpretation:

- Carbonyl Carbon (C=O): The signal at the far downfield region (~195 ppm) is unequivocally the aldehydic carbonyl carbon.
- Substituted Carbons (C1, C2, C4): These carbons, directly attached to substituents, show distinct chemical shifts. C2, bearing the oxygen of the hydroxyl group, is significantly deshielded (~160 ppm). C4, attached to the nitro group, is also strongly deshielded (~150 ppm).
- Protonated Carbons (C3, C5, C6): Their shifts reflect the electronic environment. C5 is the most deshielded among them due to its position relative to the withdrawing groups.

Infrared (IR) Spectroscopy

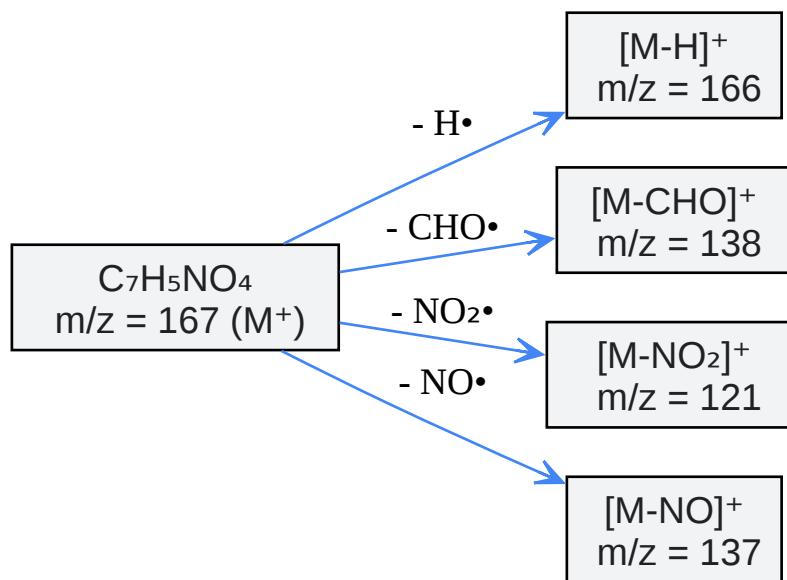
IR spectroscopy is a powerful tool for identifying the functional groups within the molecule. The spectrum is a direct readout of the vibrational modes of the covalent bonds.[\[11\]](#)[\[12\]](#)

Frequency (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3200 - 3500	O-H Stretch (H-bonded)	Phenol (-OH)	Broad, Strong
2850 & 2750	C-H Stretch	Aldehyde (-CHO)	Weak
1700 - 1725	C=O Stretch	Aldehyde (-CHO)	Strong, Sharp
1580 - 1620	C=C Stretch	Aromatic Ring	Medium
1510 - 1550	N-O Asymmetric Stretch	Nitro (-NO ₂)	Strong
1340 - 1380	N-O Symmetric Stretch	Nitro (-NO ₂)	Strong
1200 - 1300	C-O Stretch	Phenol (-OH)	Strong

(Note: Frequencies are typical ranges for the specified functional groups.)[\[13\]](#)
[\[14\]](#)[\[15\]](#)

Expert Interpretation:

- The presence of a strong, sharp peak around 1710 cm⁻¹ (C=O) alongside weak bands at ~2850 and ~2750 cm⁻¹ (Fermi doublets) is a definitive signature for an aldehyde.
- Two very strong bands for the nitro group (asymmetric and symmetric N-O stretching) are expected and are crucial for confirming its presence.[\[14\]](#)
- A broad absorption in the high-frequency region (3200-3500 cm⁻¹) indicates the hydrogen-bonded phenolic hydroxyl group.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular weight of **2-Hydroxy-4-**

nitrobenzaldehyde is 167.12 g/mol .[\[1\]](#)[\[2\]](#)

Expected Fragmentation Pattern (Electron Ionization): The molecular ion peak (M^+) is expected at $m/z = 167$. Common fragmentation pathways for nitroaromatic aldehydes include:

- Loss of a hydrogen radical (-H): $[M-H]^+$ at $m/z = 166$.
- Loss of the formyl radical (-CHO): $[M-CHO]^+$ at $m/z = 138$.
- Loss of nitrogen dioxide (-NO₂): $[M-NO_2]^+$ at $m/z = 121$.
- Loss of nitric oxide (-NO): $[M-NO]^+$ at $m/z = 137$.

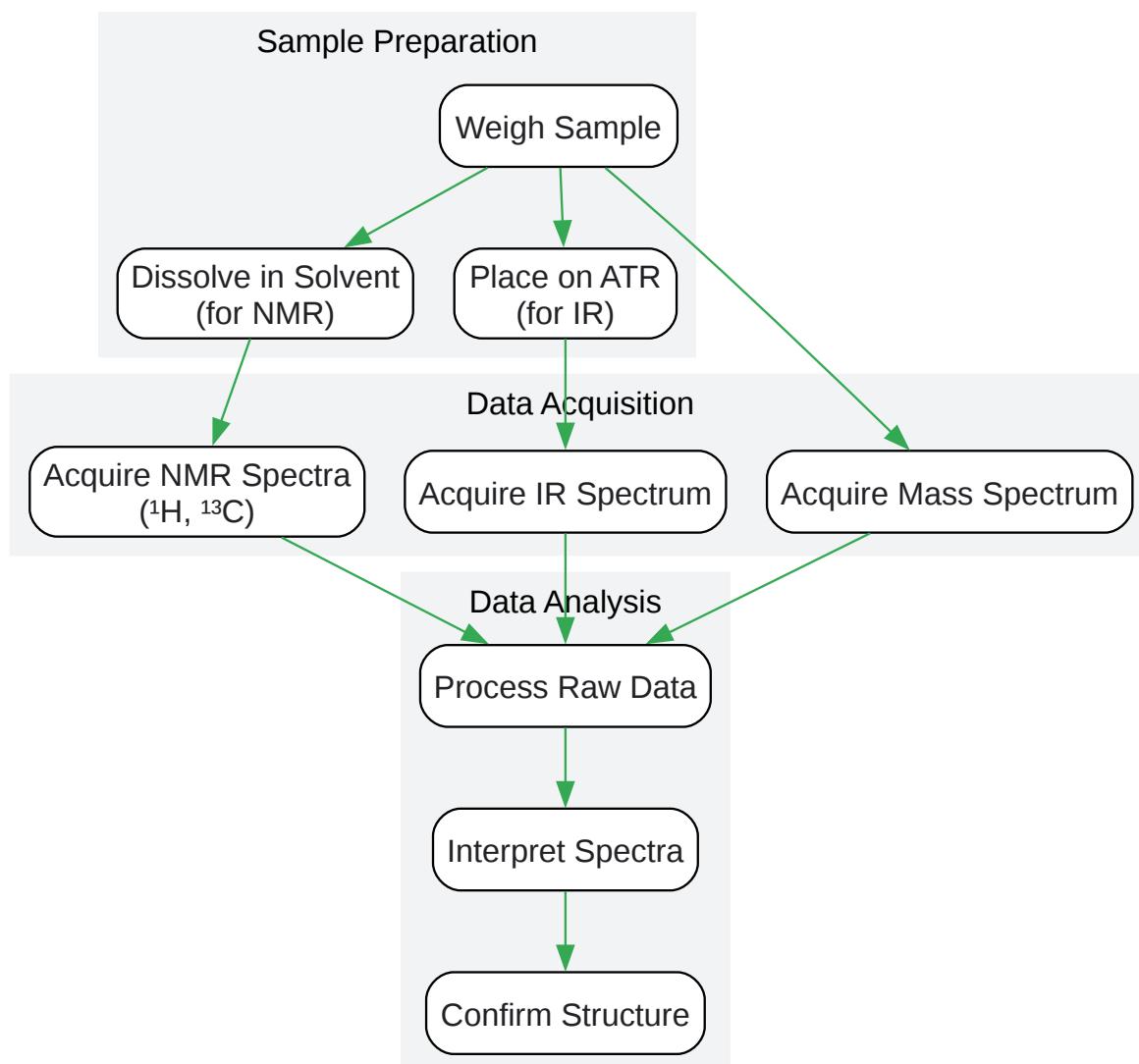

[Click to download full resolution via product page](#)

Figure 3: General workflow for the spectroscopic characterization of a chemical compound.

Safety and Handling

2-Hydroxy-4-nitrobenzaldehyde is classified as harmful and an irritant. [16]* Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation. [1][16][17][18]* Precautions:

- Handle in a well-ventilated area or fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [\[17\]](#) * Avoid inhalation of dust and direct contact with skin and eyes. [\[17\]](#) * Wash hands thoroughly after handling.

Conclusion

The spectroscopic profile of **2-Hydroxy-4-nitrobenzaldehyde** is a direct reflection of its unique molecular structure. The combination of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its unambiguous identification. Key identifying features include the downfield aldehydic and hydrogen-bonded phenolic protons in the ^1H NMR spectrum, the characteristic C=O and dual N-O stretching vibrations in the IR spectrum, and a molecular ion peak at m/z 167 in the mass spectrum. This comprehensive dataset serves as an essential reference for researchers engaged in the synthesis, quality control, and application of this important chemical compound.

References

- University of Massachusetts, IR Group Frequencies, UMass OWL. [\[Link\]](#)
- Northern Illinois University, Typical IR Absorption Frequencies For Common Functional Groups, Department of Chemistry and Biochemistry. [\[Link\]](#)
- Michigan State University, Infrared Spectroscopy, MSU Chemistry. [\[Link\]](#)
- Specac Ltd, Interpreting Infrared Spectra. [\[Link\]](#)
- Chemistry LibreTexts, 11.5: Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
- National Center for Biotechnology Information, **2-Hydroxy-4-nitrobenzaldehyde**, PubChem. [\[Link\]](#)
- Reddit, Hydroxyl Groups in NMR, r/Chempros. [\[Link\]](#)
- ResearchGate, Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with w
- ACS Sustainable Chemistry & Engineering, NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [\[Link\]](#)
- YouTube, Proton NMR 5 - Dealing with -OH and -NH protons. [\[Link\]](#)
- Human Metabolome Database, 4-Hydroxybenzaldehyde ^1H NMR Spectrum. [\[Link\]](#)
- ResearchGate, Correlation between ^1H NMR chemical shifts of hydroxyl protons.... [\[Link\]](#)
- ResearchGate, GC-MS spectra of the product p-nitrobenzaldehyde.... [\[Link\]](#)
- NIST, Benzaldehyde, 2-nitro-, NIST Chemistry WebBook. [\[Link\]](#)
- PubChemLite, **2-hydroxy-4-nitrobenzaldehyde** (C7H5NO4). [\[Link\]](#)
- Reddit, Help with assigment : r/massspectrometry. [\[Link\]](#)
- Reddit, Help assigning mass spec peak (4-nitrobenzaldehyde), r/chemhelp. [\[Link\]](#)

- NIST, Benzaldehyde, 2-hydroxy-, NIST Chemistry WebBook. [\[Link\]](#)
- Chemistry LibreTexts, Mass Spectrometry - Fragmentation P
- ResearchGate, FT-IR spectra of 2,4-dihydroxy benzaldehyde.... [\[Link\]](#)
- SpectraBase, 4-Hydroxy-3-nitrobenzaldehyde - ^{13}C NMR. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 75570 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 | FH24265 [biosynth.com]
- 3. PubChemLite - 2-hydroxy-4-nitrobenzaldehyde (C7H5NO4) [pubchemlite.lcsb.uni.lu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hmdb.ca [hmdb.ca]
- 8. 2-HYDROXY-4-NITRO-BENZALDEHYDE(2460-58-4) 1H NMR spectrum
[chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. IR Group Frequencies [owl.umass.edu]
- 14. eng.uc.edu [eng.uc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2460-58-4 Cas No. | 2-Hydroxy-4-nitrobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass) for 2-Hydroxy-4-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020821#spectroscopic-data-nmr-ir-mass-for-2-hydroxy-4-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com